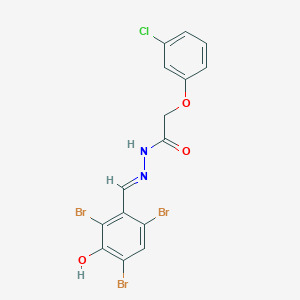![molecular formula C16H15Cl2N3O B3862909 N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3862909.png)
N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
Descripción general
Descripción
N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, commonly known as DCB-M, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of hydrazide and has shown promising results in various studies due to its unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of DCB-M involves the inhibition of the Akt/mTOR pathway, which is a signaling pathway that is commonly activated in cancer cells. DCB-M inhibits the activation of this pathway, which leads to the induction of apoptosis in cancer cells. DCB-M has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
DCB-M has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DCB-M inhibits cancer cell proliferation, induces apoptosis, and inhibits the expression of various proteins that are involved in cancer cell survival. In vivo studies have shown that DCB-M inhibits tumor growth and increases the survival rate of mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DCB-M is its potent anticancer activity against various types of cancer cells. DCB-M is also relatively easy to synthesize, making it suitable for various scientific research applications. However, one of the limitations of DCB-M is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of DCB-M. One potential direction is the optimization of the synthesis method to produce higher yields of pure DCB-M. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of DCB-M in vivo. Additionally, the potential use of DCB-M in combination with other anticancer agents should be explored to determine its synergistic effects. Finally, the potential use of DCB-M in other scientific research applications, such as neurodegenerative diseases and infectious diseases, should be investigated.
In conclusion, DCB-M is a chemical compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. DCB-M has potent anticancer activity against various types of cancer cells and works by inhibiting the Akt/mTOR pathway and inducing apoptosis. While there are limitations to its use, DCB-M has several advantages that make it suitable for various scientific research applications. There are several future directions for the study of DCB-M, and further research is needed to fully understand its potential in various scientific research applications.
Aplicaciones Científicas De Investigación
DCB-M has been extensively studied for its potential use in various scientific research applications. One of the primary applications of DCB-M is in the field of cancer research. DCB-M has been shown to have potent anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. DCB-M works by inducing apoptosis, which is a process of programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c1-11-4-2-3-5-15(11)19-10-16(22)21-20-9-12-6-7-13(17)8-14(12)18/h2-9,19H,10H2,1H3,(H,21,22)/b20-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDWHXOOFZXFME-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3862831.png)

![{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B3862846.png)
![2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3862868.png)
![6-bromo-2-methyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3862869.png)

![4-methoxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3862874.png)
![N'-(2,5-dimethoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3862882.png)
![3-(benzyloxy)benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3862884.png)
![2-[2-(4-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3862887.png)
![2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3862892.png)
![N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanine](/img/structure/B3862901.png)
